Product packaging for 7-Bromo-4-methoxy-benzo[d]isothiazole(Cat. No.:)

7-Bromo-4-methoxy-benzo[d]isothiazole

Cat. No.: B8559061
M. Wt: 244.11 g/mol
InChI Key: UVVYERZBUDCERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-methoxy-benzo[d]isothiazole is a chemical intermediate belonging to the class of benzothiazole derivatives, which are privileged structures in medicinal chemistry and drug discovery. Benzothiazole scaffolds are extensively researched due to their diverse pharmacological profiles, particularly in oncology . These compounds have demonstrated potent and selective antitumor activity against a wide range of cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels . The bromine atom at the 7-position and the methoxy group at the 4-position are key functional handles for further synthetic modification, allowing researchers to create novel compounds for structure-activity relationship (SAR) studies . The exploration of benzothiazole derivatives continues to be an exciting area of research with significant potential for the discovery of new anticancer therapies and other pharmacological agents . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNOS B8559061 7-Bromo-4-methoxy-benzo[d]isothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

7-bromo-4-methoxy-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNOS/c1-11-7-3-2-6(9)8-5(7)4-10-12-8/h2-4H,1H3

InChI Key

UVVYERZBUDCERY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NSC2=C(C=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 4 Methoxy Benzo D Isothiazole

Retrosynthetic Analysis of 7-Bromo-4-methoxy-benzo[d]isothiazole

A retrosynthetic analysis of this compound reveals several plausible disconnection pathways. The most logical approach involves late-stage functionalization, specifically the regioselective bromination of a 4-methoxy-benzo[d]isothiazole precursor. This strategy simplifies the synthesis to the construction of the core benzisothiazole ring system with the methoxy (B1213986) group already in place.

Further disconnection of the 4-methoxy-benzo[d]isothiazole intermediate focuses on the formation of the isothiazole (B42339) ring. A common and effective strategy is the disconnection of the nitrogen-sulfur bond. This leads back to a bifunctional aromatic precursor, such as a 2-mercapto-6-methoxybenzaldehyde or a related derivative. The nitrogen atom can then be introduced from a simple nitrogen source like ammonia (B1221849) or hydroxylamine (B1172632) derivatives during the cyclization step. This approach is advantageous as it utilizes readily accessible and modifiable benzene-based starting materials.

An alternative disconnection involves breaking the carbon-sulfur and carbon-nitrogen bonds of the isothiazole ring, which would lead to a more complex convergent synthesis. However, the linear approach starting from a substituted benzene (B151609) derivative is often more practical and efficient for accessing specifically substituted benzisothiazoles.

Contemporary Approaches for Benzisothiazole Core Formation

The construction of the benzisothiazole core is a critical step in the synthesis of the target molecule. Modern organic synthesis offers a diverse toolkit of methodologies for the formation of this heterocyclic system, ranging from classical cyclization reactions to more recent transition metal-catalyzed and metal-free protocols.

Cyclization Strategies Involving Nitrogen and Sulfur Precursors

The classical and still widely used approach to benzisothiazole synthesis involves the cyclization of aromatic precursors that already contain the necessary nitrogen and sulfur functionalities, or their precursors, in the appropriate positions. A key strategy involves the reaction of a 2-mercaptobenzaldehyde (B1308449) derivative with a nitrogen source. For the synthesis of 4-methoxy-benzo[d]isothiazole, this would entail the cyclization of 2-mercapto-6-methoxybenzaldehyde. The nitrogen atom is typically introduced using reagents such as ammonia, hydroxylamine, or their salts. This intramolecular condensation reaction, often promoted by an oxidizing agent, leads to the formation of the N-S bond and the closure of the isothiazole ring.

Another related approach starts from 2-mercaptobenzamides, which can undergo intramolecular cyclization to form benzo[d]isothiazol-3(2H)-ones. While not directly yielding the target benzisothiazole, these intermediates can be further modified. For instance, treatment of various 2-mercapto-N-substituted benzamides with a catalytic amount of a copper(I) salt under an oxygen atmosphere can provide benzo[d]isothiazolones in excellent yields. nih.gov

Starting MaterialReagentsProductYield (%)Reference
2-MercaptobenzamideCuI (cat.), O2Benzo[d]isothiazol-3(2H)-one>99 nih.gov
Substituted 2-mercaptobenzamidesCo(II) catalyst, O2, H2OSubstituted benzo[d]isothiazol-3(2H)-onesGood to excellent researchgate.net

Transition Metal-Catalyzed Annulation and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the formation of the benzisothiazole core is no exception. These methods often offer high efficiency, functional group tolerance, and the ability to construct the ring system from readily available starting materials that may not be suitable for traditional cyclization methods.

A prominent strategy involves the copper-catalyzed cascade reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈). nih.gov This reaction proceeds through a sequence of C–S and N–S bond formations to construct the benzo[d]isothiazol-3(2H)-one ring system. The reactivity of the 2-halobenzamide is dependent on the halogen, with the order of reactivity being I > Br > Cl. nih.gov Similarly, copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder can yield benzo[d]isothiazoles. organic-chemistry.org

Rhodium catalysts have also been employed for the oxidative annulation of benzimidates with elemental sulfur, proceeding through a C-H activation mechanism to assemble the benzisothiazole scaffold. organic-chemistry.org

Starting MaterialCatalyst/ReagentsProductYield (%)Reference
2-IodobenzamideCuCl, S₈, K₂CO₃N-Substituted benzo[d]isothiazol-3(2H)-onesModerate to good nih.gov
2-Bromo-N-arylbenzimidamidesCuBr₂, S₈Substituted benzo[d]isothiazolesGood organic-chemistry.org

Metal-Free Synthetic Protocols

In recent years, there has been a growing emphasis on the development of metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. Several metal-free approaches for the synthesis of benzisothiazoles have been reported.

One such method involves the iodine-promoted domino transformation of anilines, acetophenones, and elemental sulfur. nih.gov This three-component reaction allows for the construction of 2-aroylbenzothiazoles under metal-free conditions. Although this method yields a substituted benzothiazole (B30560) at the 2-position, it highlights the potential of metal-free multicomponent strategies.

Another approach utilizes Brønsted acids to promote the sulfuration and annulation of benzylamines, acetophenones, and sulfur powder to afford bis-substituted thiazoles. rsc.org While not directly a benzisothiazole synthesis, the principles of activating sulfur and promoting cyclization without metals are relevant.

Starting MaterialsReagentsProductYield (%)Reference
Anilines, Acetophenones, S₈I₂, DMSO/PhCl2-AroylbenzothiazolesUp to 83 nih.gov
Benzylamines, Acetophenones, S₈Brønsted Acid (e.g., TFA)2,4-Disubstituted thiazolesGood rsc.org

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions are highly desirable in modern organic synthesis as they offer increased efficiency, reduced waste, and simplified purification procedures. Several such strategies have been developed for the synthesis of benzothiazole and related structures.

For instance, a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol (B119425) in the presence of n-tetrabutylammonium iodide (TBAI) has been reported for the synthesis of benzothiazoles. mdpi.com This method allows for the simultaneous formation of C-N and C-S bonds in good yields.

Furthermore, an efficient one-pot strategy for the synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions has been developed. mdpi.com The reaction proceeds via a condensation, Michael addition, and oxidative dehydrogenation sequence.

Regioselective Functionalization: Bromination Methodologies

The final and crucial step in the proposed synthesis of this compound is the regioselective introduction of a bromine atom at the C7 position of the 4-methoxy-benzo[d]isothiazole core. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring.

In the case of 4-methoxy-benzo[d]isothiazole, the powerful electron-donating and ortho-, para-directing methoxy group at the C4 position is the dominant directing influence. The isothiazole ring, being a heterocyclic system, is generally considered to be electron-withdrawing and deactivating towards electrophilic substitution. Therefore, the positions ortho and para to the methoxy group, namely C5 and C7, are activated.

Steric hindrance from the adjacent fused isothiazole ring at the C5 position would likely disfavor electrophilic attack at this site. Consequently, the electrophile, in this case, the bromonium ion (Br⁺) or its equivalent, will preferentially attack the less sterically hindered and electronically activated C7 position. This leads to the desired this compound as the major product.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent, or bromine in the presence of a Lewis or Brønsted acid. The reaction conditions can be tuned to optimize the yield and regioselectivity of the bromination. For example, the bromination of benzo[1,2-d:4,5-d']bis( nih.govorganic-chemistry.orgorganic-chemistry.orgthiadiazole) with bromine in hydrobromic acid at elevated temperatures has been shown to yield the 4-bromo derivative selectively. mdpi.com

SubstrateBrominating AgentConditionsProductYield (%)Reference
Benzo[1,2-d:4,5-d']bis( nih.govorganic-chemistry.orgorganic-chemistry.orgthiadiazole)Br₂HBr, 80 °C, 12 h4-Bromobenzo[1,2-d:4,5-d']bis( nih.govorganic-chemistry.orgorganic-chemistry.orgthiadiazole)60 mdpi.com

Methoxy Group Introduction and Chemical Manipulation Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily centered on when and how the methoxy and bromo substituents are introduced relative to the formation of the isothiazole ring.

Methoxy Group Introduction:

Two primary strategies govern the introduction of the methoxy group:

Early-Stage Introduction (Pre-cyclization): This approach involves using a starting material that already contains the methoxy group in the desired position. A notable precursor for this strategy is 2-hydroxy-3-methoxybenzaldehyde (B140153) (ortho-vanillin), which is readily available. rsc.org This compound can be converted into a 2-mercapto-3-methoxybenzaldehyde intermediate. rsc.org This thiol derivative is then a key building block that can react with reagents like chloramine (B81541) to form the 7-methoxy-1,2-benzisothiazole core. rsc.org Subsequent bromination of this methoxylated benzisothiazole would then be required to yield the final product. Research on the related 7-methoxybenzo[b]thiophene (B1600899) has shown that bromination tends to occur at the 4-position, suggesting this is a feasible route. rsc.org

Late-Stage Introduction (Post-cyclization): An alternative strategy involves forming a hydroxy-benzisothiazole intermediate first, followed by methylation to introduce the methoxy group. This can be achieved via a Williamson ether synthesis, where a 7-bromo-4-hydroxy-benzo[d]isothiazole precursor is treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base (e.g., K₂CO₃). This method offers flexibility, allowing for the synthesis of various alkoxy derivatives from a common hydroxy intermediate.

The choice of strategy often depends on the availability of starting materials and the compatibility of functional groups with the reaction conditions required for cyclization and subsequent substitutions.

Chemical Manipulation Strategies:

The methoxy group on the benzisothiazole ring is a versatile functional group that can be manipulated for further derivatization.

Demethylation: The most significant manipulation of the methoxy group is its cleavage to a hydroxyl group (demethylation). This transformation is critical as it unmasks a reactive phenolic group, which can serve as a handle for introducing a wide array of other functionalities through etherification or esterification. Common reagents for demethylation include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This conversion of the methoxy group to a hydroxyl group provides a pathway to synthesize analogs and explore structure-activity relationships. rsc.org

Electrophilic Substitution: The methoxy group is an activating, ortho-para directing group, which influences the position of subsequent electrophilic substitution reactions on the benzene portion of the benzisothiazole ring. This electronic effect can be strategically employed to introduce other substituents, although the positions are also influenced by the existing bromine atom and the fused isothiazole ring. For instance, the synthesis of a related compound, 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b] bohrium.combohrium.combenzothiazole, was achieved by the direct bromination of the 7-methoxy precursor, demonstrating how the methoxy group facilitates electrophilic halogenation. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Benzisothiazoles

While specific green synthesis protocols for this compound are not extensively documented, the principles of green chemistry are widely applied to the synthesis of the broader class of benzothiazoles and related heterocycles. These sustainable methodologies can be adapted for the synthesis of substituted benzisothiazoles. bohrium.comresearchgate.net Key strategies focus on reducing waste, minimizing energy consumption, and using less hazardous materials. researchgate.net

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ias.ac.inmdpi.com It provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ias.ac.inmdpi.com This technique has been successfully used for the one-pot synthesis of benzothiazole libraries and can be applied to the cyclization and substitution steps in benzisothiazole synthesis. ias.ac.in

Sustainable Solvents and Catalysts:

The use of environmentally benign solvents and reusable catalysts is a cornerstone of green chemistry.

Green Solvents: Efforts are being made to replace traditional volatile organic compounds (VOCs) with greener alternatives. Water and ethanol (B145695) are ideal green solvents due to their low toxicity, availability, and minimal environmental impact. bohrium.comrsc.org Catalyst-free methods for synthesizing benzothiazoles have been developed in ethanol at room temperature, offering high atom economy and generating no toxic waste. bohrium.comresearchgate.net

Heterogeneous and Reusable Catalysts: The development of solid-supported or heterogeneous catalysts is a major focus. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. researchgate.net Examples include silica (B1680970) sulfuric acid and perchloric acid-doped polyaniline, which have proven effective in synthesizing 2-substituted benzothiazoles under mild conditions. researchgate.net

The following table summarizes various green approaches applicable to the synthesis of benzisothiazole and related heterocyclic scaffolds.

Green StrategyMethod/CatalystAdvantages
Alternative Energy Microwave IrradiationReduced reaction times, higher yields, cleaner products. ias.ac.inmdpi.com
Ultrasonic IrradiationEnhanced reaction rates, milder conditions, improved yields. mdpi.comnih.gov
Sustainable Solvents Water (H₂O)Non-toxic, inexpensive, environmentally benign. rsc.org
Ethanol (EtOH)Renewable, biodegradable, low toxicity. bohrium.com
Catalysis Catalyst-FreeEliminates catalyst cost, separation, and recycling steps. bohrium.comresearchgate.net
Silica Sulfuric AcidReusable, environmentally friendly, simple procedure. researchgate.net
Chitosan-based BiocatalystBiodegradable, reusable, mild reaction conditions. nih.gov

By integrating these green chemistry principles—such as leveraging microwave or ultrasound energy and employing benign solvents and reusable catalysts—the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable.

Reaction Mechanisms and Selectivity in Substituted Benzisothiazole Synthesis

Mechanistic Pathways of Benzisothiazole Ring Closure Reactions

The formation of the benzisothiazole ring predominantly proceeds through intramolecular cyclization reactions. A common strategy involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which leads to the formation of a new N-S bond nih.gov. This process can be catalyzed by various metal complexes, such as Cu(I), or can be promoted by electrochemical methods nih.govmdpi.com.

One proposed mechanism for the Cu(I)-catalyzed reaction involves the coordination of the 2-mercaptobenzamide to the Cu(I) center, followed by oxidation to form a Cu-S intermediate. A second oxidation step and subsequent reductive elimination afford the benzisothiazol-3(2H)-one product and regenerate the Cu(I) catalyst nih.gov. In an alternative pathway catalyzed by a cobalt phthalocyanine complex, the reaction is thought to proceed through a thiyl radical intermediate generated by the oxidation of the 2-mercaptobenzamide nih.gov.

Another significant mechanistic pathway is the intramolecular aza-Wittig reaction of S-nitrosated o-mercaptoacylphenones, which provides a route to 3-substituted benzisothiazoles organic-chemistry.org. Additionally, the thermolysis of tert-butyl sulfoxides in the presence of an acid catalyst offers a simple method for the synthesis of 3-substituted aryl organic-chemistry.orgnih.govisothiazoles organic-chemistry.org.

Intermolecular pathways have also been developed for the synthesis of the benzisothiazole core. For instance, 2-halobenzamides can react with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (KSCN), in the presence of a transition-metal catalyst to construct the benzisothiazole ring through a cascade of C–S and N–S bond formations nih.gov. A plausible mechanism for the copper-catalyzed reaction with KSCN involves the oxidative addition of the 2-bromobenzamide to the Cu(I) catalyst, followed by ligand exchange with KSCN and subsequent reductive elimination to form a thiocyanate intermediate, which then cyclizes nih.gov.

The Herz reaction represents a classical method for the synthesis of benzisothiazole derivatives, proceeding through a benzo nih.govorganic-chemistry.orgekb.egdithiazole intermediate known as a Herz salt mdpi.com. The mechanism of the Herz reaction has been a subject of study, with investigations focusing on the timing of aromatic chlorination relative to the formation of the dithiazole ring mdpi.com.

The following table summarizes some of the key mechanistic pathways for benzisothiazole ring closure:

Starting MaterialKey Reagents/CatalystsMechanistic PathwayProduct Type
2-MercaptobenzamidesCu(I) / O₂Intramolecular oxidative dehydrogenative cyclizationBenzo[d]isothiazol-3(2H)-ones
2-MercaptobenzamidesCoPcS / O₂Intramolecular cyclization via thiyl radicalBenzo[d]isothiazol-3(2H)-ones
o-MercaptoacylphenonesNaNO₂ / AcidS-nitrosation followed by intramolecular aza-Wittig reaction3-Substituted benzisothiazoles
2-Bromo-N-arylbenzimidamidesCuBr₂ / Sulfur powderAnnulation reactionBenzo[d]isothiazoles
Aryl tert-butyl sulfoxidesNBSActivation followed by Wittig-like reactionBenzo[d]isothiazole derivatives

Influence of Electronic and Steric Effects on Reaction Outcomes

The outcome of benzisothiazole synthesis is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring of the starting materials. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can affect the reactivity of the substrates and the stability of intermediates, thereby influencing reaction rates and yields.

In the synthesis of 3-substituted aryl organic-chemistry.orgnih.govisothiazoles via acid-catalyzed thermolysis of tert-butyl sulfoxides, it has been observed that substituted aryl rings with varying electronic properties can afford the products in high yields, suggesting a broad substrate scope with respect to electronic effects organic-chemistry.org. However, in other reactions, the electronic nature of the substituents can play a more decisive role. For instance, in the oxidative cyclization of 2-haloarylamidines with elemental sulfur, electron-donating groups on the N-phenyl ring of the amidine moiety and electron-withdrawing groups on the other phenyl ring were found to promote the reaction arkat-usa.org.

Steric hindrance can also be a critical factor in determining the feasibility and outcome of a reaction. For example, in the synthesis of 2,3-dihydro-4H-benzo[e] nih.govekb.egthiazin-4-ones from benzodithiol-3-ones and 1,3,5-triazinanes, steric effects were proposed to be the reason why certain substituted triazinanes yielded the desired product while others did not mdpi.com. Similarly, reactions involving sterically hindered amines, such as tert-butylamine, have been reported to be less efficient and require higher temperatures arkat-usa.org.

The interplay between electronic and steric effects can be complex. In the synthesis of diketopyrrolopyrrole dyes bearing benzofuran moieties, an in-depth investigation revealed the impact of both electronic and steric effects on the reaction outcomes researchgate.net. While not directly related to benzisothiazole synthesis, the principles of how substituents influence reaction pathways are transferable.

The following table provides a general overview of the influence of electronic and steric effects:

EffectInfluence on ReactionExample
Electronic
Electron-donating groups (EDGs)Can increase the nucleophilicity of the aromatic ring, potentially facilitating electrophilic attack.In some reactions, EDGs on the N-phenyl ring of amidine substrates promote cyclization arkat-usa.org.
Electron-withdrawing groups (EWGs)Can decrease the nucleophilicity of the aromatic ring. May be beneficial in reactions where the aromatic ring acts as an electrophile.EWGs on the phenyl ring of 2-haloarylamidines can facilitate oxidative cyclization arkat-usa.org.
Steric
Bulky substituentsCan hinder the approach of reagents to the reaction center, potentially leading to lower yields or requiring more forcing conditions.Sterically hindered amines may require higher temperatures for efficient reaction arkat-usa.org.
Can also influence the regioselectivity of a reaction by directing the attack to a less hindered position.

Regioselectivity and Stereoselectivity Control in Functionalization

Regioselectivity, the preference for bond formation at one position over another, is a crucial aspect of the synthesis of substituted benzisothiazoles like 7-Bromo-4-methoxy-benzo[d]isothiazole. The position of substituents on the final product is determined by the regioselectivity of the ring-forming reaction or subsequent functionalization steps.

In the synthesis of benzisothiazoles from substituted anilines via the Herz reaction, the initial electrophilic attack of disulfur dichloride can be directed by the existing substituents on the aniline ring. However, the azathiolium group of the formed Herz salt is electron-deficient and deactivates the ring towards further electrophilic substitution mdpi.com.

For the functionalization of a pre-formed benzisothiazole ring, electrophilic aromatic substitution is a common strategy. The directing effect of the substituents already present on the benzisothiazole core will determine the position of the incoming electrophile. For example, a methoxy (B1213986) group is a strongly activating, ortho-, para-directing group, while a bromo group is a deactivating, ortho-, para-directing group. The combined influence of these groups would dictate the regiochemical outcome of electrophilic substitution on a this compound scaffold.

Recent advances in C-H functionalization offer powerful tools for the regioselective derivatization of heterocyclic compounds. For instance, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole, allowing access to versatile building blocks for further derivatization nih.gov. Such methods could potentially be applied to the benzisothiazole system to achieve regioselective C-H functionalization.

Stereoselectivity, the preferential formation of one stereoisomer over another, is relevant when chiral centers are present in the molecule khanacademy.orgstudy.comquora.com. In the context of this compound, which is achiral, stereoselectivity would become important if a substituent with a chiral center is introduced or if the benzisothiazole core is incorporated into a larger chiral molecule. For example, in the synthesis of thiazoline and thiazole derivatives from L- or D-cysteine, the stereochemistry of the starting amino acid determines the stereochemistry of the product nih.gov.

The following table summarizes key aspects of selectivity control:

Selectivity TypeControlling FactorsRelevance to Substituted Benzisothiazole Synthesis
Regioselectivity Directing effects of existing substituents in electrophilic aromatic substitution. Steric hindrance. Catalyst control.Determines the position of new substituents on the benzisothiazole ring. Crucial for synthesizing a specific isomer like this compound.
Stereoselectivity Chiral starting materials. Chiral catalysts or reagents.Relevant when introducing chiral substituents or in the synthesis of chiral benzisothiazole-containing molecules.

Catalyst Design and Mechanistic Role in Benzisothiazole Formation

Catalysts play a pivotal role in many synthetic routes to benzisothiazoles, influencing reaction rates, yields, and selectivity. The design of efficient catalysts is therefore a key area of research.

Transition metals, particularly copper, are widely used in the synthesis of benzisothiazoles. Copper(I) catalysts have been shown to be effective in the intramolecular N-S bond formation from 2-mercaptobenzamides nih.gov. The catalytic cycle is believed to involve Cu(I)/Cu(III) or Cu(I)/Cu(II) redox processes. Copper(II) salts, such as CuBr₂, have also been employed for the synthesis of benzisothiazoles from 2-bromo-N-arylbenzimidamides arkat-usa.orgorganic-chemistry.org.

Heterogeneous catalysts offer advantages in terms of separation and reusability. A tetra-substituted sulfonated cobalt phthalocyanine (CoPcS) has been used as a recyclable heterogeneous catalyst for the synthesis of benzo[d]isothiazol-3(2H)-ones in aqueous media nih.govmdpi.com. The proposed mechanism involves the oxidation of Co(II) to Co(III) by oxygen, which then oxidizes the 2-mercaptobenzamide to a thiyl radical, initiating the cyclization nih.gov.

Metal-free catalytic systems have also been developed as more sustainable alternatives. For instance, potassium bromide (KBr) can catalyze the oxidative N-S bond formation from ortho-amidoarylthiols under an oxygen atmosphere arkat-usa.org. The reaction is thought to proceed via the in situ formation of bromine, which oxidizes the thiol arkat-usa.org. Electrochemical methods represent another metal-free approach, where an electric current is used to drive the dehydrogenative cyclization of 2-mercaptobenzamides nih.govmdpi.com.

The design of the catalyst, including the choice of metal, ligands, and support, is crucial for its activity and selectivity. In iridium-catalyzed C-H borylation, the choice of ligand was found to be critical for achieving high yields and regioselectivity nih.gov.

The following table provides examples of catalysts used in benzisothiazole synthesis and their proposed roles:

CatalystReaction TypeProposed Mechanistic Role
Cu(I) saltsIntramolecular N-S bond formationFacilitates oxidative dehydrogenative cyclization through a redox cycle nih.gov.
CoPcS (heterogeneous)Intramolecular N-S bond formationActs as a recyclable catalyst, generating a thiyl radical intermediate nih.gov.
CuBr₂Annulation of 2-bromo-N-arylbenzimidamidesCatalyzes the formation of C-S and N-S bonds organic-chemistry.org.
KBr (metal-free)Intramolecular N-S bond formationIn situ generation of bromine as the active oxidant arkat-usa.org.
Electrochemical (metal-free)Intramolecular N-S bond formationDrives the dehydrogenative N-H/S-H coupling nih.govmdpi.com.

Spectroscopic Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the chemical compound this compound is not publicly available. As a result, a complete spectroscopic elucidation as requested cannot be provided at this time.

The inquiry sought to detail the structural assignment and molecular confirmation of this compound through a multi-faceted spectroscopic approach, including advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The intended article would have encompassed a thorough analysis of its ¹H and ¹³C NMR spectra, two-dimensional NMR correlations (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry for exact mass determination, and tandem mass spectrometry to elucidate its fragmentation pathways.

Searches for this specific compound, as well as for closely related structures such as 4-methoxybenzo[d]isothiazole and 7-bromobenzo[d]isothiazole, did not yield the necessary experimental data required to construct the detailed analysis. While general information on the synthesis and biological evaluation of various substituted benzo[d]isothiazole and benzothiazole (B30560) derivatives exists, the specific spectroscopic characterization for the 7-bromo-4-methoxy substituted variant is absent from the reviewed resources.

Scientific research and publication are ongoing processes, and it is possible that the synthesis and detailed spectroscopic analysis of this compound have been performed but not yet published or indexed in publicly accessible databases. Future research may uncover this information, which would then allow for a complete and accurate spectroscopic elucidation as originally outlined.

Until such data becomes available, any attempt to provide the requested detailed analysis would be speculative and would not meet the standards of scientific accuracy.

Advanced Spectroscopic Elucidation of 7 Bromo 4 Methoxy Benzo D Isothiazole

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different bonds. For 7-Bromo-4-methoxy-benzo[d]isothiazole, the IR spectrum reveals a series of characteristic absorption bands that confirm the presence of its key structural features.

The analysis of the spectrum can be broken down into the contributions from the aromatic benzisothiazole core, the methoxy (B1213986) group, and the bromine substituent. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) and isothiazole (B42339) rings are expected to produce a set of sharp bands in the 1625-1430 cm⁻¹ range. The presence of the methoxy group (-OCH₃) is indicated by characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band, which for aromatic ethers, typically appears in the 1275-1200 cm⁻¹ region.

The isothiazole ring itself contributes to the spectrum with characteristic C=N and C-S stretching vibrations. The C=N stretching frequency is generally found in the 1650-1550 cm⁻¹ range, often coupled with the aromatic C=C vibrations. The C-S stretching vibrations are typically weaker and appear at lower wavenumbers, generally in the 800-600 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the far-infrared region, typically between 600 and 500 cm⁻¹, confirming the presence of the bromine substituent on the benzene ring.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below, based on established correlation tables and data from similar structures.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Methoxy C-H Stretch (asymmetric)~2960Medium
Methoxy C-H Stretch (symmetric)~2850Medium
Aromatic C=C Stretch1625 - 1430Medium-Strong
C=N Stretch (Isothiazole)1650 - 1550Medium
Aromatic C-O Stretch (Methoxy)1275 - 1200Strong
C-S Stretch (Isothiazole)800 - 600Weak-Medium
C-Br Stretch600 - 500Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure and degree of conjugation.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions within the conjugated aromatic system. The benzisothiazole core is an aromatic heterocyclic system with delocalized π-electrons. The presence of the methoxy group as an auxochrome (an electron-donating group) and the bromine atom as a chromophore-modifying group will influence the position and intensity of the absorption maxima.

Typically, aromatic and heteroaromatic compounds display two main π → π* absorption bands. The first, often referred to as the E-band (ethylenic), appears at shorter wavelengths (around 200-250 nm) and has a high molar absorptivity. The second, the B-band (benzenoid), is found at longer wavelengths (around 250-300 nm) and has a lower intensity. The methoxy group, with its lone pair of electrons on the oxygen atom, can participate in resonance with the aromatic ring, leading to a bathochromic shift (red shift) of the B-band to longer wavelengths.

The n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen or sulfur atoms in the isothiazole ring) to an antibonding π* orbital, are generally of much lower intensity and may be observed as a shoulder on the main π → π* absorption bands, or may be obscured by them. The bromine substituent can also cause a slight red shift in the absorption maxima.

The expected UV-Vis absorption data for this compound, based on the analysis of similar aromatic and heterocyclic systems, are summarized in the following interactive data table.

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π* (E-band)~220 - 250High (~10,000 - 50,000)
π → π* (B-band)~270 - 310Moderate (~1,000 - 10,000)
n → π*~300 - 350Low (<1,000)

The precise positions of these absorption maxima are dependent on the solvent used for the analysis, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Chromatographic Separations and Purity Assessment of 7 Bromo 4 Methoxy Benzo D Isothiazole

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 7-Bromo-4-methoxy-benzo[d]isothiazole, providing high-resolution separation and accurate quantification.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purity assessment of this compound and its derivatives. This technique separates compounds based on their hydrophobicity. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The development of a robust RP-HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities. Key parameters that are optimized include:

Stationary Phase: Octadecylsilane (C18) columns are widely used due to their high resolving power and broad applicability.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The composition of the mobile phase is often delivered in a gradient to ensure the elution of compounds with a wide range of polarities.

Flow Rate: A flow rate of around 1.0 mL/min is common for standard analytical columns (e.g., 4.6 mm internal diameter).

Detection: UV detection is frequently used, with the wavelength set to the maximum absorbance of the this compound chromophore to ensure high sensitivity.

A validated RP-HPLC method can provide precise and accurate determination of the purity of this compound, often achieving purity levels exceeding 99%.

Table 1: Example of a Reversed-Phase HPLC Method for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Based on the planar, aromatic structure of this compound, the molecule is achiral. Therefore, it does not exist as enantiomers, and chiral HPLC for enantiomeric purity assessment is not applicable.

Gas Chromatography (GC) for Analysis of Volatile Intermediates and Impurities

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC is not typically used for the analysis of the final compound due to its relatively low volatility. However, it is an invaluable tool for the analysis of volatile intermediates, starting materials, and impurities that may be present from the synthesis process.

For instance, the synthesis of the benzo[d]isothiazole core may involve smaller, more volatile precursors. GC can be used to:

Monitor the consumption of starting materials: Ensuring that the reaction has gone to completion.

Detect volatile byproducts: Identifying and quantifying any unwanted volatile side products.

Quantify residual solvents: Measuring the amount of any residual organic solvents from the synthesis and purification steps.

A typical GC method would involve a capillary column with a nonpolar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is widely used for the qualitative analysis of this compound. Its primary applications in this context are:

Reaction Monitoring: TLC is instrumental in tracking the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to visualize the consumption of reactants and the formation of the product over time. researchgate.net

Preliminary Purity Assessment: TLC can provide a quick indication of the purity of a sample. The presence of multiple spots may suggest the presence of impurities.

Solvent System Selection for Column Chromatography: TLC is used to determine the optimal solvent system for the purification of the compound by column chromatography.

A common TLC setup for this compound would involve a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The spots are typically visualized under UV light.

Table 2: Example of a TLC Method for Reaction Monitoring

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)

| Visualization | UV light (254 nm) |

Hyphenated Techniques: LC-MS and GC-MS for Comprehensive Analytical Profiling

Hyphenated techniques, which couple a separation technique with a detection technique, provide a wealth of information for the comprehensive analytical profiling of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for:

Confirming the identity of the main peak: The mass spectrometer provides the molecular weight of the compound eluting from the HPLC column, confirming that the main peak corresponds to this compound.

Identifying unknown impurities: The mass-to-charge ratio of impurity peaks can provide crucial information about their molecular weight, aiding in their structural elucidation.

Providing fragmentation data: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion, yielding structural information about the molecule and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): As with standalone GC, GC-MS is used for the analysis of volatile components. The addition of a mass spectrometer detector allows for the definitive identification of volatile impurities and byproducts by comparing their mass spectra to spectral libraries. This is a powerful tool for understanding the impurity profile of the synthetic route.

Computational and Theoretical Investigations of 7 Bromo 4 Methoxy Benzo D Isothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 7-Bromo-4-methoxy-benzo[d]isothiazole would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). Such a study would provide insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals. From these fundamental properties, various reactivity descriptors could be calculated.

Table 1: Hypothetical DFT-Derived Reactivity Descriptors

ParameterDescriptionHypothetical Value
Total Energy The total electronic energy of the optimized molecule.Data not available
Dipole Moment A measure of the molecule's overall polarity.Data not available
Ionization Potential The energy required to remove an electron.Data not available
Electron Affinity The energy released when an electron is added.Data not available
Global Hardness (η) A measure of resistance to charge transfer.Data not available
Electronegativity (χ) The power of an atom to attract electrons to itself.Data not available
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Data not available

Note: The values in this table are placeholders and are not based on actual calculations.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), could be used to optimize the molecular geometry of this compound. These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure. Comparing the results from different levels of theory would help to ascertain the reliability of the predicted geometry.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Landscapes

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would reveal the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Description
HOMO Data not availableIndicates regions susceptible to electrophilic attack.
LUMO Data not availableIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Data not availableRelates to chemical reactivity and kinetic stability.

Note: The values in this table are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms and potentially the sulfur atom, with positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the canonical molecular orbitals into localized orbitals that are more aligned with the intuitive Lewis structure representation of a molecule. This analysis provides detailed information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis would quantify the delocalization of electron density from donor (lone pair or bonding orbital) to acceptor (antibonding orbital) NBOs. The stabilization energies (E(2)) associated with these interactions would reveal the strength of intramolecular charge transfer, which significantly influences the molecule's structure and reactivity.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. Time-dependent DFT (TD-DFT) calculations could predict the UV-Vis absorption spectrum, providing information about the electronic transitions. Similarly, calculations of vibrational frequencies could generate a theoretical Infrared (IR) and Raman spectrum, aiding in the assignment of experimental spectral bands. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would also be possible and would serve as a powerful tool for structure elucidation.

Despite a comprehensive search for scientific literature focusing on the computational and theoretical investigations of This compound , specifically in the area of molecular dynamics simulations for conformational analysis and stability, no dedicated studies for this exact compound could be located.

Research in the broader class of benzo[d]isothiazole derivatives has been conducted, including studies employing molecular dynamics simulations to understand their interaction with biological targets. For instance, a notable study in the Bioorganic Chemistry journal investigated a series of benzo[d]isothiazole derivatives as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. This research highlighted a specific compound, designated as D7, and utilized molecular dynamics simulations to explore its binding mode and stability within the PD-L1 protein.

Consequently, due to the absence of specific research on the molecular dynamics, conformational analysis, and stability of this compound, the requested article, with its detailed subsections and data tables, cannot be generated at this time. Further research and publication in this specific area would be necessary to provide the scientifically accurate and detailed information required.

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar of Benzisothiazole Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Benzisothiazoles

The biological activity of benzisothiazole and its analogs is significantly influenced by the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies on various derivatives have provided valuable insights into the structural requirements for their antimicrobial, anticancer, and enzyme inhibitory activities.

For antimicrobial activity, the presence of halogen atoms on the benzisothiazole ring is often associated with enhanced potency. For instance, studies on related benzothiazole (B30560) compounds have shown that substitutions at the 7th position with groups like methyl and bromo can enhance antibacterial action nih.gov. This suggests that the 7-bromo substituent in 7-Bromo-4-methoxy-benzo[d]isothiazole may contribute positively to its potential antimicrobial properties. The electron-withdrawing nature of the bromine atom can alter the electronic distribution of the ring system, potentially improving its interaction with biological targets.

The methoxy (B1213986) group at the 4-position is another key feature. The influence of alkoxy groups on the biological activity of heterocyclic compounds is well-documented. A methoxy group can act as a hydrogen bond acceptor and can influence the lipophilicity of the molecule, which in turn affects its cell permeability and target engagement. In some series of benzothiazole derivatives, the presence of a methoxy group has been shown to improve antibacterial action nih.gov.

The table below summarizes the general SAR findings for substituted benzazoles, which can provide a framework for understanding the potential contributions of the substituents in this compound.

Scaffold Position of Substitution Substituent Observed Effect on Biological Activity
Benzothiazole7BromoEnhanced antibacterial action nih.gov
Benzothiazole7MethylEnhanced antibacterial action nih.gov
Benzothiazole4MethoxyImproved antibacterial action in some derivatives nih.gov
Benzothiazole5ChloroIncreased antibacterial activity nih.gov
Benzazole5Electron-withdrawing groupsIncreased antifungal activity against C. albicans

This table is illustrative and based on findings for related benzothiazole and benzazole structures.

Molecular Docking and Ligand-Protein Interaction Analysis of this compound

While specific molecular docking studies for this compound are not available, computational analyses of similar heterocyclic compounds have revealed common modes of interaction with protein targets. These studies are crucial for predicting the binding affinity and orientation of a ligand within the active site of a protein, thereby providing insights into its potential mechanism of action.

For antimicrobial targets, such as DNA gyrase or dihydroorotase, benzothiazole derivatives have been shown to form key interactions within the enzyme's active site. The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding and coordination with metal ions. The aromatic rings can form π-π stacking and hydrophobic interactions with the amino acid residues of the protein.

In the case of this compound, the following interactions could be anticipated with a hypothetical protein target:

Hydrogen Bonding: The oxygen atom of the methoxy group and the nitrogen atom of the isothiazole (B42339) ring can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom at the 7-position can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic Interactions: The benzisothiazole ring system provides a large hydrophobic surface that can interact with nonpolar residues of the target protein.

The table below outlines the potential interactions of the functional groups of this compound with a hypothetical protein target.

Functional Group of Ligand Potential Interacting Amino Acid Residues Type of Interaction
Isothiazole Ring (N and S atoms)Asp, Glu, His, Ser, ThrHydrogen Bonding, Coordination
Benzene (B151609) RingPhe, Tyr, Trp, Leu, Valπ-π Stacking, Hydrophobic Interactions
7-Bromo GroupCarbonyl oxygen of peptide backbone, Asp, GluHalogen Bonding
4-Methoxy GroupAsn, Gln, Ser, ThrHydrogen Bonding

This table is a hypothetical representation of potential molecular interactions.

Enzyme Inhibition Mechanisms and Kinetics

Benzisothiazole derivatives have been identified as inhibitors of various enzymes, including proteases. A notable example is the inhibition of human mast cell tryptase by 1,2-benzisothiazol-3-one 1,1-dioxide derivatives nih.govacs.org. Tryptase is a serine protease involved in inflammatory processes, making it a target for anti-inflammatory drugs.

The mechanism of inhibition by these compounds is often time-dependent, consistent with mechanism-based inhibition nih.govacs.org. This typically involves the formation of an initial, reversible enzyme-inhibitor complex, followed by a slower, irreversible covalent modification of the enzyme's active site. For some benzisothiazole derivatives, the inhibition kinetics show a saturable initial complex, allowing for the determination of both the initial inhibition constant (Ki) and the steady-state inhibition constant (Ki*) nih.govacs.org.

While the specific enzyme targets of this compound are unknown, its structural features suggest it could potentially inhibit enzymes through similar mechanisms. The electrophilic nature of the isothiazole ring could be susceptible to nucleophilic attack by active site residues like serine or cysteine, leading to covalent modification.

The table below presents kinetic data for the inhibition of human mast cell tryptase by some benzisothiazole derivatives, illustrating the potency of this class of compounds as enzyme inhibitors.

Inhibitor IC50 (µM) Initial Ki (nM) Steady-State Ki* (nM)
7b (a benzisothiazole derivative)0.85> 10,000396
7d (a benzisothiazole derivative)0.134560
7n (a benzisothiazole derivative)0.06446552

Data from studies on 1,2-benzisothiazol-3-one 1,1-dioxide derivatives nih.govacs.org.

Cell-Based Mechanistic Investigations (Pre-clinical Focus)

The benzisothiazole scaffold is a component of various compounds with demonstrated antimicrobial activity. The mechanisms of action for these compounds can be diverse and may involve the disruption of essential cellular processes in bacteria and fungi.

Potential antimicrobial mechanisms for benzisothiazole derivatives include:

Inhibition of Cell Wall Synthesis: Some heterocyclic compounds interfere with the enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Inhibition of Nucleic Acid Synthesis: Benzothiazole derivatives have been shown to target DNA gyrase, an enzyme essential for DNA replication in bacteria. Inhibition of this enzyme leads to bacterial cell death.

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzisothiazole ring may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

Inhibition of Essential Enzymes: As discussed in the enzyme inhibition section, these compounds can inhibit enzymes crucial for microbial survival, such as dihydroorotase nih.gov.

The presence of a bromo group at the 7th position, as in this compound, has been associated with enhanced antibacterial activity in related benzothiazole structures nih.gov. This suggests that the compound could be a promising candidate for antimicrobial research.

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. These compounds have been shown to exert their cytotoxic effects against cancer cells through various mechanisms, including the induction of apoptosis and modulation of the cell cycle.

Key anticancer pathways associated with benzothiazole derivatives include:

Induction of Apoptosis: These compounds can trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Studies on 2-substituted benzothiazoles in breast cancer cell lines have shown they can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway nih.gov.

Cell Cycle Arrest: Benzothiazole derivatives have been observed to cause cell cycle arrest at different phases, such as the G2/M or Sub-G1 phase, thereby preventing cancer cell proliferation nih.gov.

Inhibition of Kinases: Many benzothiazole-based compounds are potent inhibitors of protein kinases that are often overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) nih.gov. By inhibiting these kinases, they can block the signaling pathways that promote cancer cell growth and survival, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways nih.gov.

The table below summarizes the observed anticancer effects of some benzothiazole derivatives on different cancer cell lines.

Compound Type Cancer Cell Line Observed Effects
2-Substituted BenzothiazolesMCF-7, MDA-MB-231 (Breast Cancer)Inhibition of cell growth, disruption of mitochondrial membrane potential, cell cycle arrest in sub-G1 phase, induction of apoptosis, downregulation of EGFR nih.gov
Benzothiazole-based azo dyesSalmonella typhimurium, Klebsiella pneumoniaAntibacterial activity

This table provides examples of the biological activities of related benzothiazole structures.

The anti-inflammatory potential of benzisothiazole derivatives can be attributed to their ability to inhibit key enzymes involved in the inflammatory cascade. As mentioned earlier, the inhibition of human mast cell tryptase is a significant mechanism, as this enzyme plays a role in allergic inflammation nih.govacs.org.

Other potential anti-inflammatory mechanisms for this class of compounds could include:

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Modulation of Cytokine Production: Benzisothiazole derivatives may modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).

Inhibition of Phosphodiesterases (PDEs): Certain PDEs, particularly PDE4, are involved in inflammatory cell activation. Inhibition of PDE4 can lead to anti-inflammatory effects.

Further research is needed to specifically elucidate the anti-inflammatory mechanisms of this compound.

Antioxidant Pathways

While direct studies on the antioxidant mechanisms of this compound are not extensively documented, the antioxidant potential of the broader benzisothiazole and benzothiazole class of compounds has been investigated. nih.govnih.govresearchgate.net The antioxidant activity of these derivatives is often attributed to their ability to scavenge free radicals and to modulate oxidative stress-related pathways. nih.govresearchgate.net

The core benzisothiazole scaffold, a fusion of a benzene and a thiazole ring, is an integral structure in many bioactive molecules and is recognized for its varied biological properties, including antioxidant effects. semanticscholar.orgresearchgate.net The antioxidant capacity of benzothiazole derivatives has been demonstrated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) tests. nih.gov Structure-activity relationship (SAR) studies on related benzothiazole derivatives suggest that the presence and position of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, can significantly influence their antioxidant activity. researchgate.net The methoxy group at the 4-position in this compound could potentially contribute to its antioxidant properties by donating electrons and stabilizing radical species.

Antitubercular Mechanistic Insights

The benzisothiazole and related benzothiazinone scaffolds have emerged as a promising class of antitubercular agents. nih.govresearchgate.netnih.gov While the specific mechanism of action for this compound has not been elucidated, insights can be drawn from studies on analogous compounds. A key target for many benzothiazinone derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.govplos.org Inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the cell wall of Mycobacterium tuberculosis, leading to bacterial death. nih.govplos.org

Structure-activity relationship studies of benzothiazinone derivatives have revealed that the substituents on the benzothiazine ring are crucial for their antimycobacterial activity. nih.govresearchgate.net For instance, the presence of a nitro group has been found to be important for the potency of some benzothiazinone analogs. researchgate.net In the case of this compound, the bromo and methoxy substituents would likely influence its interaction with potential mycobacterial targets. The lipophilicity and electronic nature of these substituents can affect the compound's ability to penetrate the mycobacterial cell wall and bind to its target enzyme. nih.gov

Furthermore, research on other heterocyclic compounds has identified various potential targets for antitubercular drugs, including protein kinases. ripublication.comnih.gov It is plausible that benzisothiazole derivatives like this compound could exert their antitubercular effects through the inhibition of such essential enzymes in M. tuberculosis.

Pharmacophore Modeling and Virtual Screening Approaches for Novel Analogs

Pharmacophore modeling and virtual screening are powerful computational tools used in drug discovery to identify and design new bioactive molecules. nknpub.commdpi.com These approaches are particularly valuable for exploring the chemical space around a known active scaffold, such as benzisothiazole, to discover novel analogs with improved potency and selectivity.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. mdpi.com For the development of novel benzisothiazole-based antioxidant or antitubercular agents, a pharmacophore model could be generated based on the structures of known active compounds. This model would then be used to screen large virtual libraries of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. dmed.org.uanknpub.com

Virtual screening can be performed using either ligand-based or structure-based approaches. nknpub.com In a ligand-based approach, the screening is guided by the properties of known active ligands, as described above. In a structure-based approach, the three-dimensional structure of the biological target (e.g., an enzyme) is used to dock and score potential ligands from a virtual library. nih.gov For instance, if the target of this compound is a specific mycobacterial enzyme, its crystal structure could be used for structure-based virtual screening to identify new inhibitors.

Recent studies have successfully employed these computational methods to discover novel antitubercular agents. nih.govpreprints.org For example, a virtual screening study of benzothiazinone derivatives identified several new potential inhibitors of M. tuberculosis kinases. nih.gov Similarly, pharmacophore modeling has been utilized to identify new antitubercular compounds with diverse chemical scaffolds. nknpub.com These examples underscore the potential of applying pharmacophore modeling and virtual screening to the this compound scaffold to generate a library of novel analogs with potentially enhanced antioxidant and antitubercular activities.

Future Research Directions and Outlook for 7 Bromo 4 Methoxy Benzo D Isothiazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

The future of 7-Bromo-4-methoxy-benzo[d]isothiazole hinges on the development of more efficient and sustainable synthetic methodologies. While current synthetic routes are established, there is considerable room for improvement in terms of yield, cost-effectiveness, and environmental impact. Future research is anticipated to focus on several key areas:

Greener Synthesis: A shift towards more environmentally friendly synthetic pathways is expected. This includes the use of greener solvents, catalysts, and reagents to minimize the generation of hazardous waste. Microwave-assisted organic synthesis, for example, has shown promise in accelerating reactions and improving yields for related benzothiazole (B30560) derivatives and could be a valuable tool for the synthesis of this compound.

Flow Chemistry: The implementation of continuous flow chemistry presents an opportunity to enhance the safety, scalability, and consistency of the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisFaster reaction times, higher yields, improved energy efficiency.Optimization of reaction conditions and solvent selection.
Novel Catalytic SystemsIncreased efficiency, recyclability, reduced environmental impact.Development of robust and selective catalysts.
Continuous Flow ChemistryEnhanced safety, scalability, and process control.Reactor design and optimization for multi-step syntheses.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational modeling is poised to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. By leveraging the power of in silico techniques, researchers can predict molecular properties and guide experimental efforts.

Future research in this area will likely concentrate on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods will be instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can provide valuable insights into the molecule's behavior and guide the design of analogues with desired characteristics.

Molecular Docking and Dynamics Simulations: These computational tools will be essential for predicting the binding affinity and interaction patterns of this compound with various biological targets. This will aid in the identification of potential therapeutic applications and the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling will be employed to establish correlations between the structural features of this compound derivatives and their biological activities. This will enable the predictive design of new compounds with enhanced efficacy.

Exploration of New Biological Targets and Mechanistic Pathways

While the full biological potential of this compound is yet to be unlocked, preliminary studies on related benzisothiazole compounds suggest a broad spectrum of activities. Future research will focus on identifying novel biological targets and elucidating the underlying mechanisms of action.

Potential areas of investigation include:

Anticancer Activity: Benzothiazole derivatives have demonstrated promising anticancer properties. researchgate.net Future studies should explore the potential of this compound to inhibit cancer cell proliferation and induce apoptosis. Investigating its effects on key signaling pathways involved in cancer progression will be crucial.

Antimicrobial Properties: The benzisothiazole scaffold is known to exhibit antimicrobial activity. Research into the efficacy of this compound against a range of bacterial and fungal pathogens is warranted.

Enzyme Inhibition: Many biologically active molecules exert their effects by inhibiting specific enzymes. Screening this compound against a panel of enzymes could reveal novel therapeutic targets. For instance, some benzothiazole derivatives have been identified as inhibitors of enzymes like topoisomerase. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the process of drug discovery and materials science. For this compound, these technologies can significantly expedite the design-make-test-analyze cycle.

Future applications of AI and ML in this context include:

Generative Models for de Novo Design: AI algorithms can be trained on vast datasets of chemical structures and their properties to generate novel molecules with desired characteristics. This approach can be used to design new this compound derivatives with optimized biological activity and physicochemical properties.

Predictive Models for Property Profiling: Machine learning models can be developed to accurately predict a wide range of properties for virtual compounds, including their bioactivity, toxicity, and synthetic accessibility. This will allow for the rapid screening of large virtual libraries of this compound analogues.

AI-Assisted Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and reliable synthetic routes for this compound and its derivatives. These tools can analyze vast reaction databases to propose optimal reaction conditions and starting materials.

AI/ML ApplicationPotential Impact
Generative ModelsDesign of novel compounds with tailored properties.
Predictive ModelingRapid screening of virtual libraries and risk assessment.
AI-Assisted SynthesisOptimization of synthetic routes for efficiency and cost-effectiveness.

Emerging Applications in Interdisciplinary Scientific Fields

The unique physicochemical properties of the benzisothiazole scaffold suggest that this compound may find applications beyond the realm of medicinal chemistry. Future research should explore its potential in various interdisciplinary fields.

Promising areas for future investigation include:

Materials Science: Benzisothiazole derivatives have been investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound should be explored to assess its suitability for these applications.

Chemical Sensors: The ability of heterocyclic compounds to interact with various analytes makes them attractive candidates for the development of chemical sensors. The potential of this compound to act as a selective and sensitive sensor for specific ions or molecules should be investigated.

Agrochemicals: The benzisothiazole core is present in some agrochemicals. Future research could explore the potential of this compound as a novel fungicide, herbicide, or insecticide.

Q & A

Basic: What are the most effective synthetic routes for 7-Bromo-4-methoxy-benzo[d]isothiazole?

The synthesis typically involves cyclization strategies or functionalization of pre-existing isothiazole scaffolds. A common approach is the intramolecular cyclization of thioamide precursors under reflux conditions. For example, hydrazide intermediates (e.g., derived from 2,4-dichlorophenoxyacetic acid hydrazide) can be cyclized in DMSO at elevated temperatures (e.g., 18-hour reflux), followed by crystallization in water-ethanol mixtures to achieve yields up to 65% . Alternative routes include reductive-Heck metathesis cascades for epoxybenzo[d]isothiazole derivatives, which require palladium catalysts and precise temperature control (20–35°C) to minimize byproducts like biphenyl homocoupling (1–3% yield) .

Advanced: How can catalytic activity of palladium-isothiazole complexes be optimized in Suzuki-Miyaura cross-coupling?

The catalytic performance of LPdCl₂ complexes (where L = isothiazole ligand) depends on ligand-metal coordination geometry and reaction parameters. Key factors include:

  • Temperature : Activity peaks at 20–35°C, with reduced efficiency at higher temperatures due to ligand dissociation .
  • Ligand design : Monodentate isothiazole ligands (e.g., 7-bromo-4-methoxy derivatives) show higher activity than bidentate counterparts (L₂PdCl₂) due to reduced steric hindrance .
  • Heterogeneous catalysts : Silica-supported palladium-isothiazole complexes retain >90% activity over 10 cycles, offering recyclability advantages .
    Methodological tip : Monitor arylboronic acid oxidation byproducts (e.g., 4,4′-dimethoxybiphenyl) via GC-MS to assess catalyst selectivity .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy group at δ 3.8–4.0 ppm; bromine-induced deshielding in aromatic regions) .
  • IR spectroscopy : Confirm sulfur-nitrogen bonds (isothiazole ring) via peaks at 650–750 cm⁻¹ .
  • Melting point analysis : Compare observed values (e.g., 141–143°C for related triazole derivatives) with literature to assess purity .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of Br⁻ at m/z 79/81) validate molecular ion peaks .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

  • PASS (Prediction of Activity Spectra for Substances) : Predicts targets like Mycobacterium tuberculosis GyrB DNA gyrase inhibition or antiglycosylation activity .
  • DEREK toxicity profiling : Flags potential mutagenicity from bromine substituents or reactive intermediates .
  • Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-1) using software like AutoDock Vina. Prioritize derivatives with hydrogen-bonding interactions at the isothiazole S/N atoms .

Advanced: How to resolve contradictions in reported catalytic yields for isothiazole-palladium systems?

Discrepancies in yields (e.g., 65% vs. 80%) may arise from:

  • Reaction atmosphere : Homocoupling byproducts increase under aerobic conditions; use inert gas purging .
  • Palladium particle size : Colloidal Pd nanoparticles (undetected via "palladium black" tests) reduce efficiency. Characterize via TEM .
    Protocol : Replicate reactions with controlled O₂ levels and compare turnover frequencies (TOF) using kinetic studies .

Basic: What functionalization strategies enable diversification of the benzo[d]isothiazole core?

  • Electrophilic substitution : Bromine at C7 directs further halogenation or nitration at C5 .
  • Nucleophilic displacement : Methoxy groups at C4 can be replaced with amines or thiols under acidic conditions .
  • Cross-coupling : Suzuki-Miyaura reactions at C7-Br introduce aryl/heteroaryl groups using Pd-isothiazole catalysts .

Advanced: How does metal coordination enhance the stability of isothiazole derivatives?

Isothiazole ligands form stable complexes with Pd(II), Co(II), and Cu(II) via N-coordination , with stability series: pyrazole > isothiazole > isoxazole. The sulfur atom’s d-orbitals enable σ-bonding with metals, improving thermal stability (e.g., palladium complexes active up to 100°C) . Method : Use potentiometric titrations to determine stability constants (log K) in aqueous-ethanol solutions .

Advanced: Can genetic algorithms (GAs) predict crystal structures of this compound derivatives?

Yes. Tools like GAtor optimize molecular packing via evolutionary algorithms. For example, tricyano-1,4-dithiino[c]-isothiazole (TCS3) structures were predicted by varying initial pool configurations and selecting for low-energy polymorphs with enhanced singlet fission performance . Protocol : Run 5–10 GA iterations with different symmetry constraints and validate via PXRD .

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